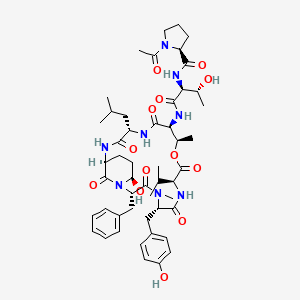

kempopeptin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kempopeptin A is a 19-membered cyclodepsipeptide isolated from Floridian marine cyanobacterium Lyngbya sp. It exhibits inhibitory activity towards the enzymes elastase and chymotrypsin. It has a role as a metabolite, a serine protease inhibitor and an EC 3.4.21.1 (chymotrypsin) inhibitor. It is a cyclodepsipeptide and a macrocycle.

Analyse Des Réactions Chimiques

Acid Hydrolysis and Amino Acid Analysis

Kempopeptin A undergoes acid hydrolysis to release constituent amino acids, enabling absolute configuration determination. Key findings include:

Table 1: Acid Hydrolysis Products of this compound

The hydrolysis was performed using 6N HCl at 110°C for 24 hours, followed by derivatization with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to resolve stereochemistry .

Oxidation of the 3-Amino-6-Hydroxy-2-Piperidone (Ahp) Moiety

The Ahp unit in this compound was oxidized using CrO₃ to produce glutamic acid, confirming its stereochemistry:

Table 2: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Analytical Method | Reference |

|---|---|---|---|---|

| CrO₃ | Aqueous acidic medium | L-Glutamic acid | HPLC-MS |

The oxidation reaction cleaved the Ahp ring, yielding glutamic acid with 3S,6R configuration, confirmed via enantioselective HPLC-MS .

Structural Elucidation via NMR Spectroscopy

The planar structure of this compound was determined using 1D and 2D NMR techniques:

Table 3: Key NMR Assignments

| Atom | δH (ppm) | δC (ppm) | Correlation (HMBC/ROESY) | Reference |

|---|---|---|---|---|

| Ahp C-3 | - | 57.2 | Coupling with Thr-2 | |

| Ahp C-6 | - | 72.8 | ROESY to Val | |

| Thr-2 αH | 4.29 | 58.1 | TOCSY to βH |

The macrocyclic structure was confirmed via HMBC correlations between Ahp C-6 and the ester carbonyl of Thr-2 .

Enzymatic Inhibition Mechanism

While not a chemical reaction, the interaction of this compound with serine proteases is critical for understanding its reactivity:

The Leu residue adjacent to the Ahp moiety binds to the hydrophobic specificity pocket of elastase, while the macrocycle stabilizes interactions with the catalytic triad .

Synthetic and Functional Analogues

Comparative studies with kempopeptin B and symplocamide A highlight structural reactivity differences:

Propriétés

Formule moléculaire |

C50H70N8O13 |

|---|---|

Poids moléculaire |

991.1 g/mol |

Nom IUPAC |

(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H70N8O13/c1-26(2)23-35-43(63)51-34-20-21-39(62)58(48(34)68)38(25-31-13-10-9-11-14-31)49(69)56(8)37(24-32-16-18-33(61)19-17-32)45(65)53-40(27(3)4)50(70)71-29(6)42(47(67)52-35)55-46(66)41(28(5)59)54-44(64)36-15-12-22-57(36)30(7)60/h9-11,13-14,16-19,26-29,34-42,59,61-62H,12,15,20-25H2,1-8H3,(H,51,63)(H,52,67)(H,53,65)(H,54,64)(H,55,66)/t28-,29-,34+,35+,36+,37+,38+,39-,40+,41+,42+/m1/s1 |

Clé InChI |

NGRWMTIDCSTQOO-XADDPKOHSA-N |

SMILES isomérique |

C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]5CCCN5C(=O)C |

SMILES canonique |

CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(C(C)O)NC(=O)C5CCCN5C(=O)C |

Synonymes |

kempopeptin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.